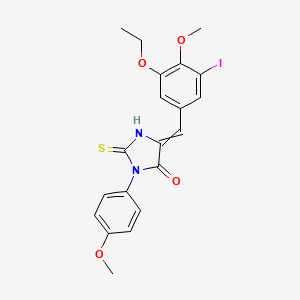
Agn-PC-0jzha3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jzha3 involves the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent. The reaction conditions include the use of aqueous ammonia as a pH adjustor and polyvinyl pyrrolidone as a dispersant . The concentration of polyvinyl pyrrolidone, reaction temperature, and pH of the reaction solution significantly influence the size and uniformity of the nanoparticles produced .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reduction methods. These methods are optimized to ensure uniform particle size and stability, which are crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jzha3 undergoes several types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents like hydrogen peroxide.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, aqueous ammonia, and polyvinyl pyrrolidone . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include uniform silver nanoparticles, which have various applications in scientific research and industry .
Scientific Research Applications
Agn-PC-0jzha3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Agn-PC-0jzha3 involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, the silver nanoparticles disrupt the cell membranes of bacteria, leading to cell death . In catalysis, the nanoparticles provide active sites for chemical reactions, enhancing reaction rates and efficiency .
Comparison with Similar Compounds
Agn-PC-0jzha3 is compared with other nitrogen-rich silver compounds, such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN8 . These compounds share similar high-energy density properties but differ in their structural stability and electronic properties. This compound is unique due to its specific molecular structure and the conditions required for its synthesis .
List of Similar Compounds
- P4/mmm-AgN2
- P1-AgN7
- P-1-AgN8
- P-1-AgN4
- P-1-AgN8
Properties
CAS No. |
5530-90-5 |
|---|---|
Molecular Formula |
C20H19IN2O4S |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19IN2O4S/c1-4-27-17-11-12(9-15(21)18(17)26-3)10-16-19(24)23(20(28)22-16)13-5-7-14(25-2)8-6-13/h5-11H,4H2,1-3H3,(H,22,28) |
InChI Key |
NUFZTYSZLAXKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















